molecular formula C6H6Cl2F4N2 B8391186 m-Phenylenediamine, tetrafluoro-, dihydrochloride CAS No. 63886-77-1

m-Phenylenediamine, tetrafluoro-, dihydrochloride

Cat. No.: B8391186
CAS No.: 63886-77-1
M. Wt: 253.02 g/mol
InChI Key: QYRFJLLXPINATB-UHFFFAOYSA-N
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Description

M-Phenylenediamine, tetrafluoro-, dihydrochloride is a useful research compound. Its molecular formula is C6H6Cl2F4N2 and its molecular weight is 253.02 g/mol. The purity is usually 95%.
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Properties

CAS No.

63886-77-1

Molecular Formula

C6H6Cl2F4N2

Molecular Weight

253.02 g/mol

IUPAC Name

2,4,5,6-tetrafluorobenzene-1,3-diamine;dihydrochloride

InChI

InChI=1S/C6H4F4N2.2ClH/c7-1-2(8)5(11)4(10)6(12)3(1)9;;/h11-12H2;2*1H

InChI Key

QYRFJLLXPINATB-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)N)F)N.Cl.Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The operation was as in Example 5, starting from 14 g of the dihydrochloride of 1-[2-(1,1-dimethyl-ethyl)-4-quinolyl]-3-(4-piperidyl)-1-propanone, 4.15 g of sodium methylate and 1.8 g of sodium borohydride in 150 ml of methanol. 4.1 g were finally obtained of 1-[2-(1,1-dimethyl-ethyl)-4-quinolyl]-3-(4-piperidyl)-1-propanol (racemic), in the form of the dihydrochloride melting at 219° C.
Quantity
14 g
Type
reactant
Reaction Step One
Name
1-[2-(1,1-dimethyl-ethyl)-4-quinolyl]-3-(4-piperidyl)-1-propanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium methylate
Quantity
4.15 g
Type
reactant
Reaction Step Three
Quantity
1.8 g
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

7-Amino-1,2,4,5-tetrahydro-11-methyl-3H-azepino[4,5-b]quinoline and its dihydrochloride were prepared by hydrolysis with 2 N sodium hydroxide of 3-acetyl-7-amino-1,2,4,5-tetrahydro-11-methyl-3H-azepino[4,5-b]quinoline, and subsequent conversion of the base into its dihydrochloride. Yield of the dihydrochloride: 83%; of theory; m.p. 285° C. (decomp.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-acetyl-7-amino-1,2,4,5-tetrahydro-11-methyl-3H-azepino[4,5-b]quinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 17-7 dihydrochloride (0.145 g, 0.3 mmole) in dried DMF (5 ml) is added Cs2CO3 (1.95 g, 0.6 mmole). The resulting mixture is stirred at r.t. for 5 min, 2-chloro-N,N-diethylacetamide (0.090 g, 0.6 mmole) is added dropwise and the mixture is stirred overnight. The reaction was then diluted with CH3CN (50 m), the inorganics filtered and the filtrate concentrated to a viscous residue. Flash chromatography over silica gel (CHCl3 -MeOH 92.5=7.5) provided pure free base, Rf =0.52 (CHCl3 /MeOH, 9:1). Treatment of the free base in EtOAc with HCl/Ether provided the dihydrochloride salt 17-8.
Quantity
0.145 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
1.95 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.09 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

To a reaction flask were added 3.0 g of dihydrochloride of 3-(3-fluoro-4-morpholinylphenyl)-5-[(1-phenylethyl)aminomethyl]-1,3-oxazolidin-2-one (4a), 100 ml of methanol and 1.0 g of 10% Pd(OH)2/C. Gas inside the reaction flask was evacuated and argon was then introduced to the reaction flask. The reaction mixture was allowed to react for 48 hours at room temperature with stirring. After the reaction was completed, the reaction mixture was filtered, and subsequently put under reduced pressure for solvent removal to give a dihydrochloride of 3-(3-fluoro-4-morpholinylphenyl-5-aminomethyl-1,3-oxazolidin-2-one (5a) as a white solid and at a yield of 95%.
Quantity
3 g
Type
reactant
Reaction Step One
Name
3-(3-fluoro-4-morpholinylphenyl)-5-[(1-phenylethyl)aminomethyl]-1,3-oxazolidin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Synthesis routes and methods V

Procedure details

The procedure is the same as in Example 41 except that the dihydrochloride of 3-(3-fluoro-4-morpholinylphenyl)-5-[(1-phenylethyl)aminomethyl]-1,3-oxazolidin-2-one (4a) was replaced by 3-(3-fluoro-4-morpholinylphenyl)-5(S)—[[(S)-1-phenylethyl]aminomethyl]-1,3-oxazolidin-2-one ((S,S)-4b). A white solid of dihydrochloride of 3-(3-fluoro-4-morpholinylphenyl)-5(S)-aminomethyl-1,3-oxazolidin-2-one ((S)-5b) with a melting point >220° C. was obtained and at a yield of 96%; [∝]D20=−53.2° (c 0.1, H2O); 1H NMR (D2O, 400 MHz) δ: 7.48 (d, J=14.0 Hz, 1H, ArH), 7.28 (brs, 2H, ArH), 5.16-5.10 (m, IH, CH), 4.40-4.36 (m, 1H, CH2), 3.97-3.93 (m, 5H, (CH2)2O and CH2), 3.54-3.49 (m, 2H, CH2), 3.17 (brs, 4H, (CH2)2N), NH2 (hidden); TOF-MS (+Q) m/z: 296.15 (Calculated value: 296.14).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(3-fluoro-4-morpholinylphenyl)-5-[(1-phenylethyl)aminomethyl]-1,3-oxazolidin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3-(3-fluoro-4-morpholinylphenyl)-5(S)—[[(S)-1-phenylethyl]aminomethyl]-1,3-oxazolidin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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